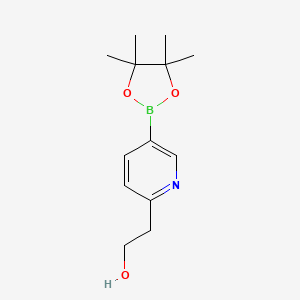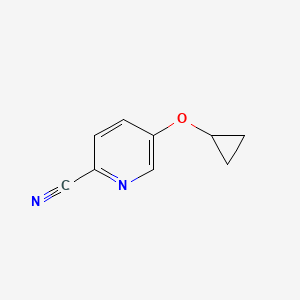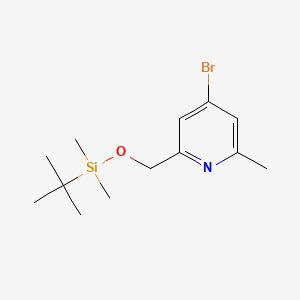
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyldimethylsilyloxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxymethyl-6-methylpyridine and tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of 4-bromo-2-hydroxymethyl-6-methylpyridine is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine, to form the tert-butyldimethylsilyloxy derivative.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions may involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while deprotection reactions can regenerate the hydroxyl group.
科学研究应用
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of biological processes and pathways, particularly those involving pyridine derivatives.
作用机制
The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
4-Bromo-2-tert-butylaniline: Contains a tert-butyl group instead of the tert-butyldimethylsilyloxy group.
Uniqueness
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine is unique due to the presence of both the tert-butyldimethylsilyloxy group and the methyl group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research.
属性
分子式 |
C13H22BrNOSi |
|---|---|
分子量 |
316.31 g/mol |
IUPAC 名称 |
(4-bromo-6-methylpyridin-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNOSi/c1-10-7-11(14)8-12(15-10)9-16-17(5,6)13(2,3)4/h7-8H,9H2,1-6H3 |
InChI 键 |
OVVCFPXMSCHKKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CO[Si](C)(C)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
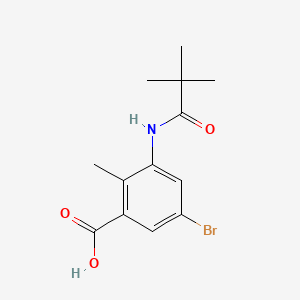
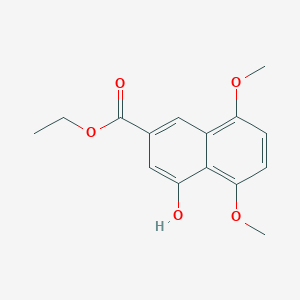

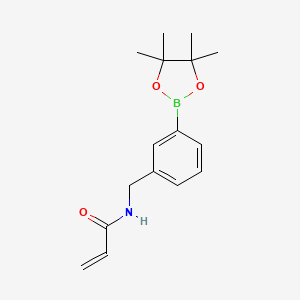
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)

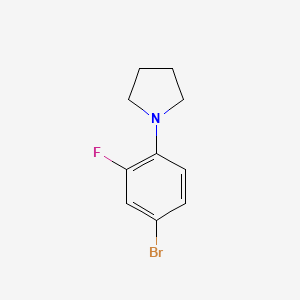

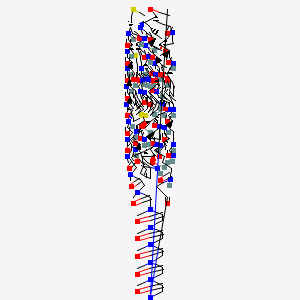
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
